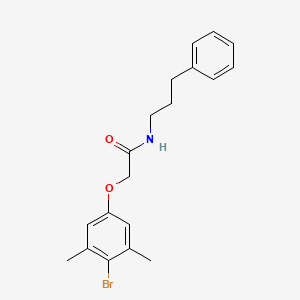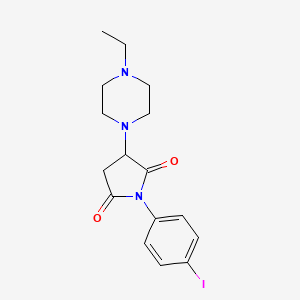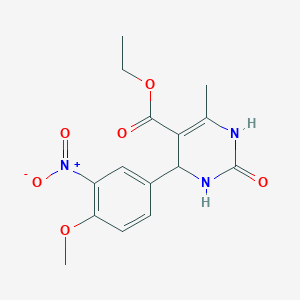
sodium 3-(1-adamantylamino)-3-oxopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 3-(1-adamantylamino)-3-oxopropanoate, also known as STO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. STO is a derivative of the amino acid proline and has been found to have anti-inflammatory and neuroprotective effects.
作用机制
The mechanism of action of sodium 3-(1-adamantylamino)-3-oxopropanoate is not fully understood, but it has been found to modulate various signaling pathways in the body. sodium 3-(1-adamantylamino)-3-oxopropanoate has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. sodium 3-(1-adamantylamino)-3-oxopropanoate has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
sodium 3-(1-adamantylamino)-3-oxopropanoate has been found to have various biochemical and physiological effects in the body. sodium 3-(1-adamantylamino)-3-oxopropanoate has been found to reduce the levels of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). sodium 3-(1-adamantylamino)-3-oxopropanoate has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, sodium 3-(1-adamantylamino)-3-oxopropanoate has been found to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
Sodium 3-(1-adamantylamino)-3-oxopropanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. sodium 3-(1-adamantylamino)-3-oxopropanoate has also been found to have low toxicity and can be administered orally. However, sodium 3-(1-adamantylamino)-3-oxopropanoate has some limitations for lab experiments. Its mechanism of action is not fully understood, and its therapeutic potential needs to be further investigated in clinical trials.
未来方向
There are several future directions for the study of sodium 3-(1-adamantylamino)-3-oxopropanoate. One potential direction is the investigation of sodium 3-(1-adamantylamino)-3-oxopropanoate's potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of sodium 3-(1-adamantylamino)-3-oxopropanoate's potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, the mechanism of action of sodium 3-(1-adamantylamino)-3-oxopropanoate needs to be further elucidated to fully understand its therapeutic potential.
合成方法
The synthesis of sodium 3-(1-adamantylamino)-3-oxopropanoate involves the reaction of 1-adamantylamine with ethyl 3-oxopropanoate in the presence of sodium ethoxide. This reaction results in the formation of sodium 3-(1-adamantylamino)-3-oxopropanoate as a white crystalline solid. The yield of sodium 3-(1-adamantylamino)-3-oxopropanoate can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
科学研究应用
Sodium 3-(1-adamantylamino)-3-oxopropanoate has been studied for its potential therapeutic properties in various scientific research fields. In the field of neuroscience, sodium 3-(1-adamantylamino)-3-oxopropanoate has been found to have neuroprotective effects against oxidative stress and inflammation. sodium 3-(1-adamantylamino)-3-oxopropanoate has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, sodium 3-(1-adamantylamino)-3-oxopropanoate has been found to have anti-inflammatory effects in the field of immunology, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
sodium;3-(1-adamantylamino)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.Na/c15-11(4-12(16)17)14-13-5-8-1-9(6-13)3-10(2-8)7-13;/h8-10H,1-7H2,(H,14,15)(H,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDANDSSCONTRAJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18NNaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-(1-adamantylamino)-3-oxopropanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylbutanamide](/img/structure/B4892634.png)
![5-sec-butyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B4892650.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide](/img/structure/B4892656.png)
![4-(benzyloxy)-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B4892663.png)
![2-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4892666.png)
![N-(3-fluorophenyl)-4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinecarboxamide](/img/structure/B4892667.png)

![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B4892673.png)

![3-chloro-4-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4892702.png)
![N-({1-[(2-chlorophenyl)acetyl]-3-piperidinyl}methyl)-4-fluorobenzamide](/img/structure/B4892726.png)
![3-(4-bromobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4892728.png)

![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4892735.png)